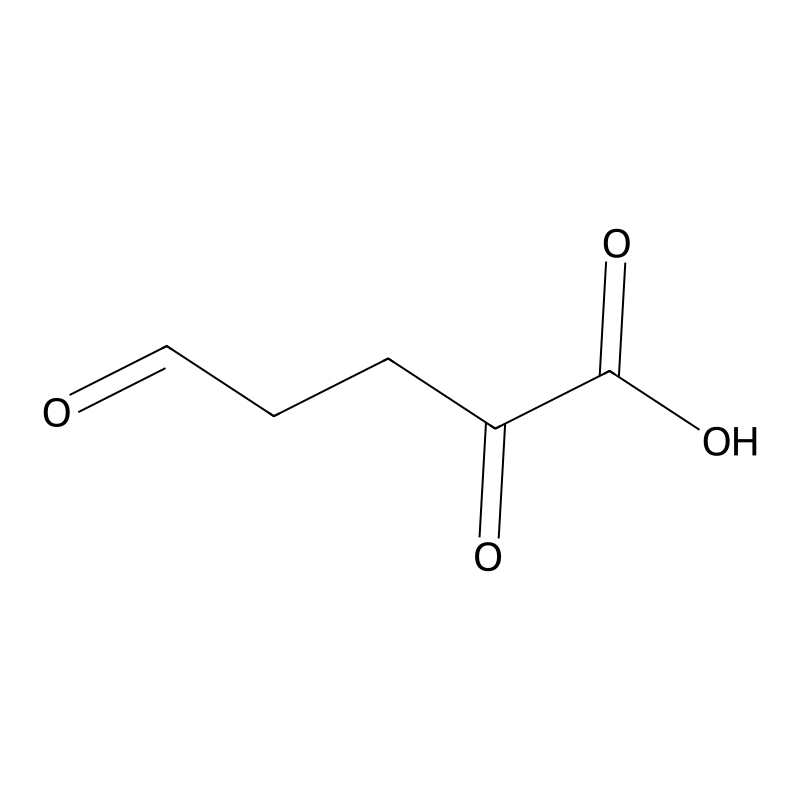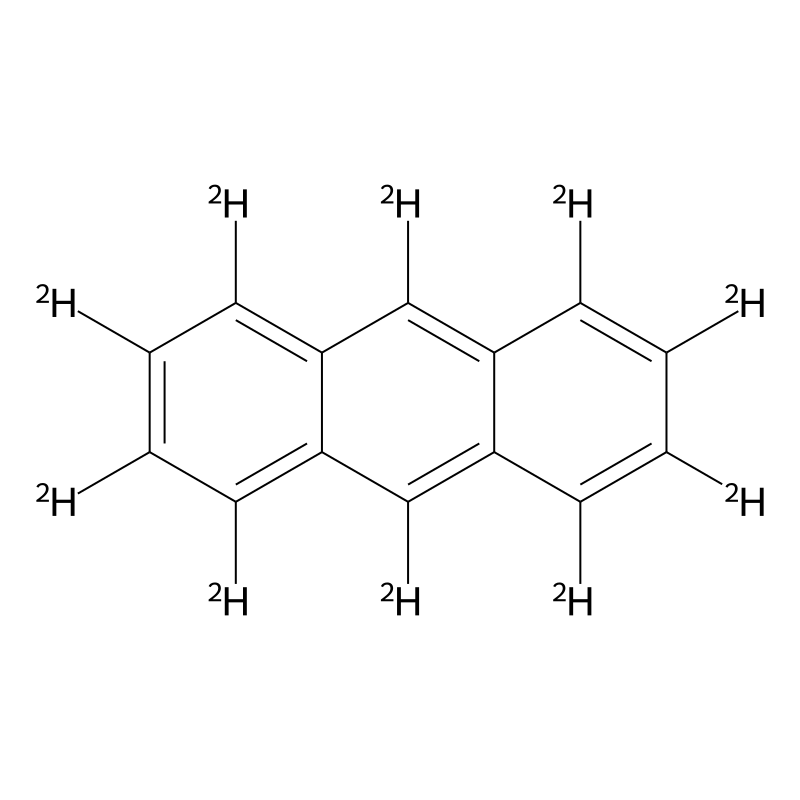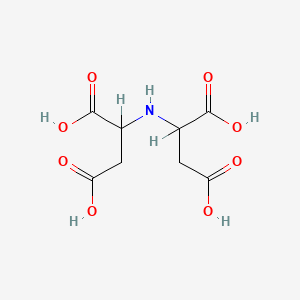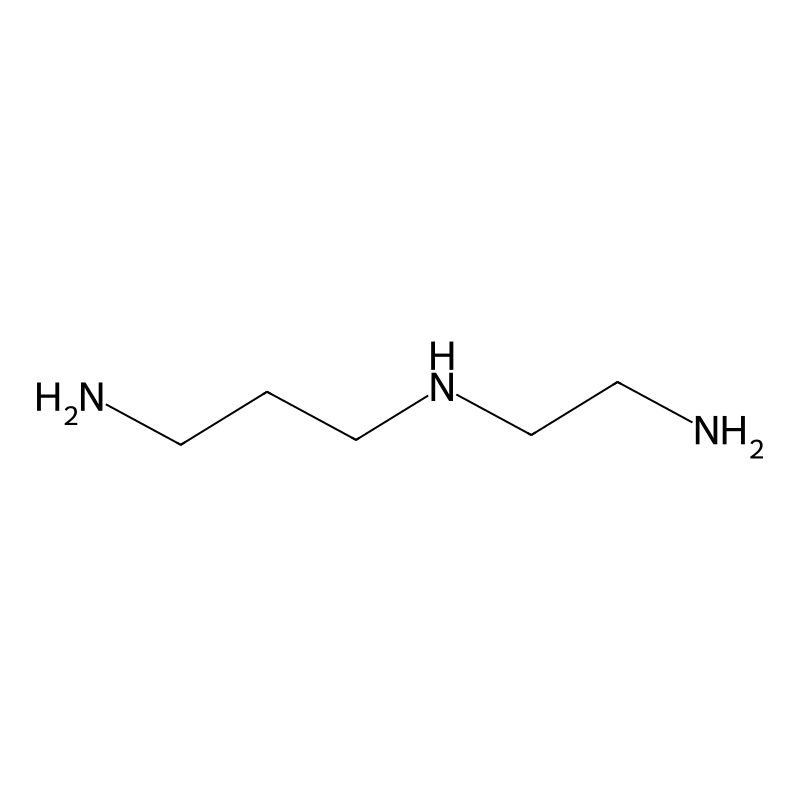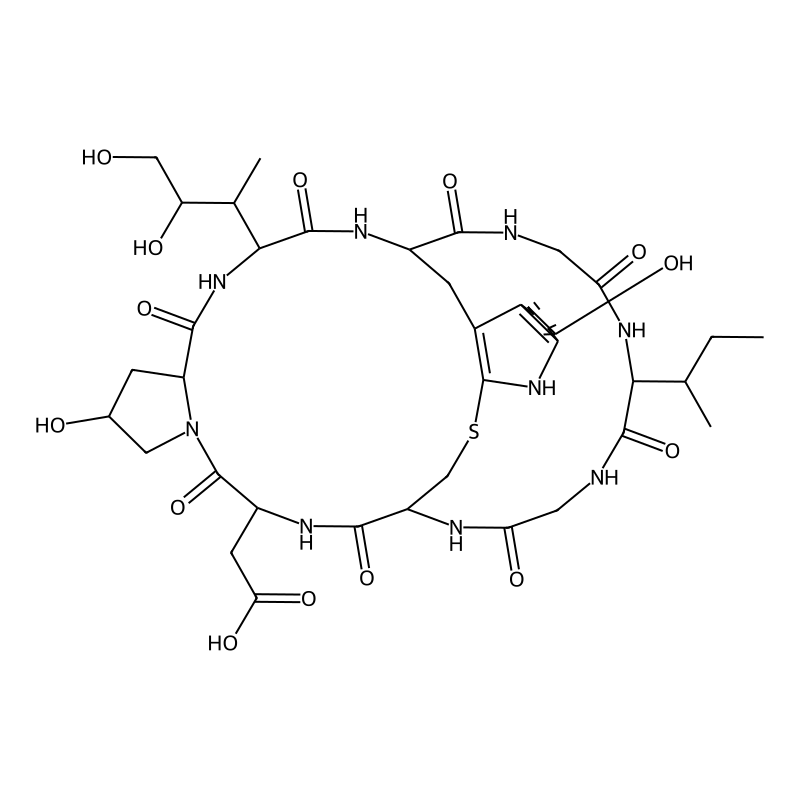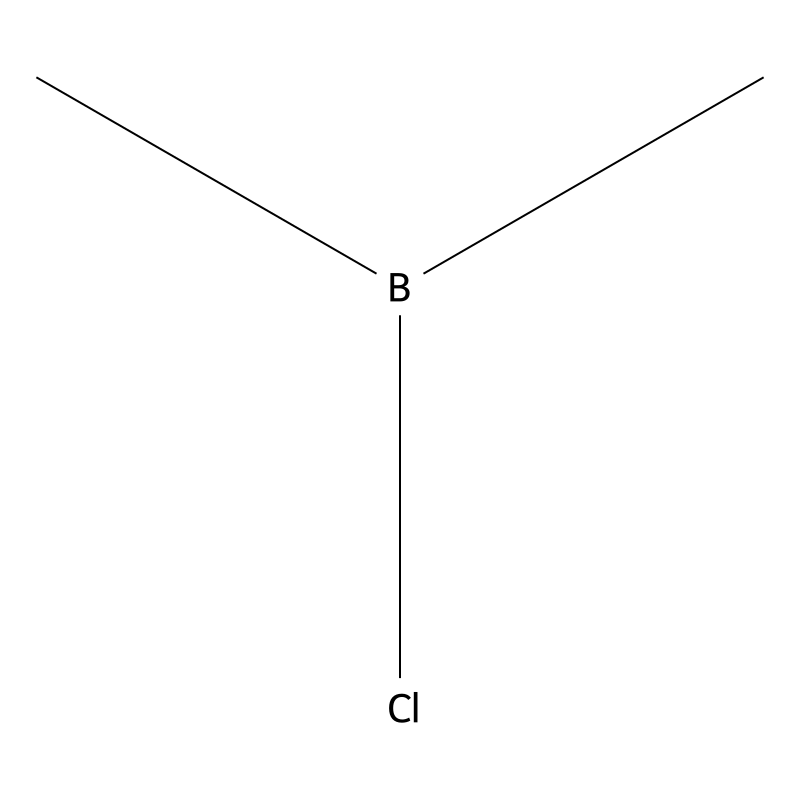Chloroethene;ethene
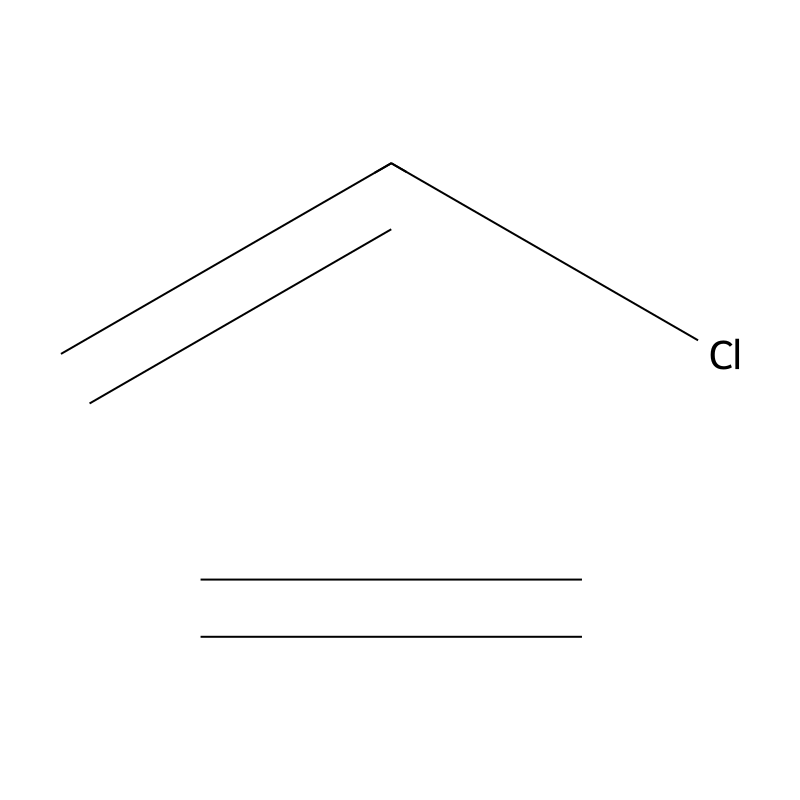
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chloroethene, also known as vinyl chloride, is a colorless gas with the chemical formula C₂H₃Cl. It is primarily used in the production of polyvinyl chloride (PVC), a widely utilized plastic. Chloroethene is flammable and has a sweet odor, making its handling and storage critical due to safety concerns. The compound is produced through the chlorination of ethene, which involves the addition of chlorine to the carbon-carbon double bond of ethene, resulting in a saturated compound.
- Toxicity: Generally considered non-toxic. However, limited data exists on the potential long-term health effects of exposure to CPE dust.
- Flammability: CPE exhibits low inherent flammability. When used in combination with certain flame retardants, it can enhance fire resistance in other materials.
- Decomposition Products: Thermal decomposition of CPE releases HCl fumes, which can be irritating to the eyes, skin, and respiratory system.
Safety Precautions:
- Proper ventilation is crucial during processing and handling of CPE to avoid inhalation of dust particles.
- Skin and eye protection are recommended to minimize contact with CPE.
- Follow established safety protocols for handling chlorinated hydrocarbons during thermal processing to prevent exposure to HCl fumes.
Material Science and Polymer Chemistry
- Modification and Functionalization: Researchers utilize CPE as a base material for further modification and functionalization. The presence of chlorine introduces reactive sites, allowing the attachment of various functional groups through chemical reactions. This enables the creation of tailored materials with specific properties like enhanced flame retardancy, adhesion, or electrical conductivity [].
- Blends and Composites: CPE is frequently blended with other polymers like high-density polyethylene (HDPE) to achieve a desired balance of properties. Studies explore the impact of varying CPE content on the mechanical properties of these blends, offering insights into material design and optimization [].
- Nanocomposites: Research investigates the potential of CPE in developing nanocomposites by incorporating nanomaterials like graphene or carbon nanotubes. These composites can exhibit improved electrical, mechanical, and thermal properties, opening doors for advanced material applications [].
Environmental Studies
- Sorption and Remediation: CPE's ability to absorb specific pollutants, such as organic contaminants and heavy metals, is under investigation. Studies explore its potential use in developing sorbent materials for environmental remediation applications, aiming to remove these pollutants from soil and water [].
- Microplastics Research: As a type of plastic, CPE contributes to the growing concern of microplastic pollution. Research explores the environmental behavior and degradation of CPE microplastics in various environments, aiding in understanding their ecological impact [].
- Hydrochlorination of Ethene:This reaction involves the addition of hydrogen chloride to ethene, forming chloroethane as a major product. This process is favored due to its simplicity and efficiency compared to other methods .
- Halogenation:In this reaction, ethene reacts with chlorine gas to form 1,2-dichloroethane, which can be further processed to produce chloroethene .
- Oxychlorination:
Ethene can also be converted into chloroethene through oxychlorination, where ethylene reacts with hydrogen chloride and oxygen over a catalyst at elevated temperatures .
Chloroethene has been studied for its biological effects, particularly regarding its potential health risks. While it is not classified as a carcinogen, exposure to high concentrations can lead to adverse health effects, including respiratory issues and central nervous system depression. Chronic exposure may have inconsistent results in animal studies regarding long-term health impacts . It has also been used as a local anesthetic due to its rapid cooling effect when applied topically.
The synthesis of chloroethene primarily involves:
- Direct Chlorination: Ethene is reacted with chlorine in liquid phase using iron(III) chloride as a catalyst at controlled temperatures (320-350 K) and pressures (approximately 4 atm). This method yields high purity chloroethene but requires careful management to avoid unwanted by-products .
- Oxychlorination Route: This method combines ethene with hydrogen chloride and air over a solid catalyst at high temperatures (around 500 K). It effectively converts ethene into chloroethene while minimizing harmful by-products .
Chloroethene is primarily used in:
- Polyvinyl Chloride Production: The most significant application of chloroethene is in the production of PVC, which is utilized in construction materials, pipes, and various consumer products.
- Chemical Intermediate: It serves as an intermediate in synthesizing other chemicals and compounds.
- Refrigerants and Anesthetics: Historically, it has been used as a refrigerant and local anesthetic due to its cooling properties .
Research on the interactions of chloroethene focuses on its reactivity with various substances and its environmental impact. Studies indicate that chloroethene can undergo polymerization reactions under certain conditions, leading to PVC formation. Additionally, investigations into its toxicity reveal that while it poses risks at high exposure levels, it does not exhibit carcinogenic properties in humans.
Chloroethene shares similarities with several other compounds in terms of structure and reactivity:
Chloroethene's uniqueness lies in its role as a precursor for PVC production and its specific reactivity patterns compared to these similar compounds. Its production methods also highlight its efficiency relative to alternatives like chlorinated ethanes.


